4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one
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Overview
Description
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one is a chemical compound with the molecular formula C5H9FN2O2. It is a member of the isoxazolidinone family, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one typically involves the reaction of 2-fluoroethylamine with isoxazolidinone derivatives under specific conditions. One common method includes the use of N-substituted hydroxylamines and functional allyl bromides in the presence of tert-butoxide in tert-butanol at reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Scientific Research Applications
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as inhibitors of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one can be compared with other isoxazolidinone derivatives, such as:
4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one: This compound has similar structural features but with trifluoroethyl instead of fluoroethyl, which can lead to different chemical and biological properties.
Isoxazolidin-5-ones: These compounds share the isoxazolidinone core but differ in their substituents, affecting their reactivity and applications.
Properties
Molecular Formula |
C5H9FN2O2 |
---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
4-amino-2-(2-fluoroethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H9FN2O2/c6-1-2-8-5(9)4(7)3-10-8/h4H,1-3,7H2 |
InChI Key |
HTXIFJVGTAMDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(O1)CCF)N |
Origin of Product |
United States |
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